An In-depth Technical Guide to the Synthesis and Characterization of Ethylene Di(thiotosylate)
An In-depth Technical Guide to the Synthesis and Characterization of Ethylene Di(thiotosylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethylene Di(thiotosylate), a valuable reagent in organic synthesis. This document details the established synthetic protocols, thorough characterization data, and experimental workflows.
Introduction
Ethylene Di(thiotosylate), systematically named S,S'-ethane-1,2-diyl bis(4-methylbenzenesulfonothioate), is a dithiol protecting reagent. Its chemical structure features a central ethylene bridge linked to two thiotosylate groups. This bifunctional nature makes it a useful building block in the synthesis of various organic molecules, particularly in the formation of 1,3-dithiolanes from active methylene compounds. This guide serves as a detailed resource for researchers utilizing or planning to utilize Ethylene Di(thiotosylate) in their work.
Molecular Structure:
Synthesis of Ethylene Di(thiotosylate)
The synthesis of Ethylene Di(thiotosylate) is typically achieved through a two-step process. The first step involves the preparation of a thiotosylate salt, followed by its reaction with a suitable ethylene-based electrophile. The most common and well-documented method is the reaction of potassium thiotosylate with 1,2-dibromoethane.
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for Ethylene Di(thiotosylate).
Experimental Protocols
Materials:
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Potassium hydroxide (86.5%)
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Hydrogen sulfide
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p-Toluenesulfonyl chloride
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1,2-Dibromoethane
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Ethanol (95% and absolute)
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Potassium iodide
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Dichloromethane
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Acetone
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Diethyl ether
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Calcium chloride
Step 1: Preparation of Potassium Thiotosylate
Caution: This procedure should be performed in a well-ventilated fume hood due to the use of hydrogen sulfide.
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A solution of 64.9 g (1.00 mole) of 86.5% potassium hydroxide in 28 mL of water is cooled in an ice bath.
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The solution is saturated with hydrogen sulfide, followed by flushing with nitrogen to remove any excess hydrogen sulfide.
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The freshly prepared potassium hydrosulfide solution is diluted with 117 mL of water and stirred under a nitrogen atmosphere at 55-60°C.
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Finely ground p-toluenesulfonyl chloride (95.3 g, 0.500 mole) is added in small portions, maintaining the reaction temperature at 55-60°C. A mild exothermic reaction will occur, and the solution will turn intensely yellow.
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After the addition is complete and the yellow color disappears, the reaction mixture is rapidly filtered with suction through a warmed funnel.
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The filtrate is cooled at 0-5°C for several hours to crystallize the potassium thiotosylate.
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The crystals are collected by filtration, dissolved in 200 mL of hot 80% ethanol, filtered while hot to remove any traces of sulfur, and then cooled again at 0-5°C for several hours to recrystallize.
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The recrystallized salt is filtered and air-dried to yield 48–55 g (42–49%) of white crystalline potassium thiotosylate.
Step 2: Synthesis of Ethylene Di(thiotosylate)
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To 200 mL of ethanol containing 10–20 mg of potassium iodide, add 45.3 g (0.200 mole) of potassium thiotosylate and 18.8 g (0.100 mole) of 1,2-dibromoethane.
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The mixture is refluxed with stirring for 8 hours in the dark and under a nitrogen atmosphere.
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After reflux, the solvent is removed under reduced pressure.
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The resulting white solid is washed with a mixture of 80 mL of ethanol and 150 mL of water.
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After decantation, the solid is washed three times with 50-mL portions of water.
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The crude product is then recrystallized from approximately 150 mL of ethanol.
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This procedure yields approximately 28.7 g of crude Ethylene Di(thiotosylate) with a melting point of 72–75°C.[1][2]
Characterization of Ethylene Di(thiotosylate)
Thorough characterization is essential to confirm the identity and purity of the synthesized Ethylene Di(thiotosylate). The following tables summarize the key characterization data.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₈O₄S₄ | [3] |
| Molecular Weight | 402.59 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 72-75 °C | [1][2] |
| CAS Number | 2225-23-2 | [3] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.8 (approx.) | d | 4H | Aromatic protons (ortho to SO₂) |
| 7.4 (approx.) | d | 4H | Aromatic protons (ortho to CH₃) |
| 3.4 (approx.) | s | 4H | -S-CH₂-CH₂-S- |
| 2.4 (approx.) | s | 6H | -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 145 (approx.) | Aromatic C-SO₂ |
| 135 (approx.) | Aromatic C-CH₃ |
| 130 (approx.) | Aromatic CH (ortho to CH₃) |
| 129 (approx.) | Aromatic CH (ortho to SO₂) |
| 38 (approx.) | -S-CH₂-CH₂-S- |
| 21 (approx.) | -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1380-1300 | S=O asymmetric stretch | Sulfonyl (SO₂) |
| 1180-1120 | S=O symmetric stretch | Sulfonyl (SO₂) |
| 820-810 | C-H out-of-plane bend | 1,4-disubstituted benzene |
| 720-680 | C-S stretch | Thioether |
3.2.4. Mass Spectrometry (MS)
The mass spectrum of Ethylene Di(thiotosylate) would be expected to show a molecular ion peak (M⁺) at m/z 402. Key fragmentation patterns would likely involve the cleavage of the C-S and S-S bonds.
| m/z Value | Proposed Fragment Ion |
| 402 | [M]⁺ (Molecular Ion) |
| 247 | [M - S-tosyl]⁺ |
| 155 | [Tosyl]⁺ (CH₃C₆H₄SO₂)⁺ |
| 91 | [Tropylium ion]⁺ (from rearrangement of benzyl fragment) |
Biological Activity and Applications in Drug Development
Currently, there is limited publicly available information specifically detailing the biological activity or direct application of Ethylene Di(thiotosylate) in signaling pathways or as a therapeutic agent itself. Its primary documented use is as a protecting reagent for active methylene groups in organic synthesis.[4] This is a crucial step in the multi-step synthesis of more complex molecules, which may have pharmaceutical applications.
The tosyl group is a well-known leaving group in nucleophilic substitution reactions, and thiols are important functional groups in many biologically active molecules. Therefore, Ethylene Di(thiotosylate) serves as a valuable tool for introducing protected dithiol functionalities, which can be deprotected at a later stage of a synthetic route.
Researchers in drug development may find Ethylene Di(thiotosylate) useful for:
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Synthesis of complex heterocyclic compounds: The dithiolane ring formed using this reagent can be a precursor to various sulfur-containing heterocycles.
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Modification of existing drug molecules: Introducing a dithiol functionality can alter the pharmacokinetic and pharmacodynamic properties of a lead compound.
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Development of prodrugs: The thiotosylate groups could potentially be cleaved in vivo to release an active dithiol-containing drug.
Further research is needed to explore the direct biological effects of Ethylene Di(thiotosylate) and its potential as a pharmacophore.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Ethylene Di(thiotosylate). The provided experimental protocols are based on reliable and established methods, and the compiled characterization data offers a solid reference for compound verification. While its direct biological activity is not yet well-defined, its utility as a synthetic tool makes it an important compound for chemists, including those in the field of drug discovery and development. The information presented herein should facilitate the effective use of Ethylene Di(thiotosylate) in the laboratory.
References
- 1. infrared spectrum of ethene C2H4 CH2=CH2 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of ethylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Ethylene brassylate [webbook.nist.gov]
- 3. Ethylene [webbook.nist.gov]
- 4. Ethylene Di(thiotosylate) | 2225-23-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
